16-Chlorohexadeca-6,9-diyne
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
98814-47-2 |
|---|---|
Molecular Formula |
C16H25Cl |
Molecular Weight |
252.82 g/mol |
IUPAC Name |
16-chlorohexadeca-6,9-diyne |
InChI |
InChI=1S/C16H25Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-5,8,11-16H2,1H3 |
InChI Key |
OOQPQRFMPOZNFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CCC#CCCCCCCCl |
Origin of Product |
United States |
Synthetic Methodologies for 16 Chlorohexadeca 6,9 Diyne
Retrosynthetic Analysis and Strategic Disconnections for 16-Chlorohexadeca-6,9-diyne
Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials through a series of logical steps. For this compound, the primary disconnections focus on the formation of the diyne moiety and the introduction of the terminal chlorine atom.
A logical retrosynthetic approach would first disconnect the C-Cl bond at the C16 position, leading to a terminal alkyne precursor, hexadeca-6,9-diyn-1-ol or a related functional group that can be converted to the chloride. The diyne itself can be disconnected at the C-C triple bonds. A key strategic disconnection is between C7-C8 or C8-C9, suggesting a coupling reaction between two smaller alkyne fragments. This approach breaks the complex target molecule into more manageable and synthetically accessible precursors.
Precursor Design and Selection of Starting Materials for Diyne Formation
Based on the retrosynthetic analysis, the synthesis of this compound can be envisioned by coupling two main fragments. The selection of these precursors is critical for the success of the synthesis.
One potential set of precursors could be:
A C6 fragment with a terminal alkyne and a protected hydroxyl group at the other end.
A C10 fragment containing a terminal alkyne and a terminal halogen.
Alternatively, a sequential approach could be employed, starting with a di-halogenated alkane that undergoes a series of elimination and coupling reactions to build the carbon chain and introduce the triple bonds. The synthesis may commence with a precursor like hexadecane (B31444) or its derivatives. smolecule.com
Strategies for Alkyne and Diyne Formation in the Context of this compound
The formation of the alkyne and specifically the conjugated diyne system is the core of the synthesis. Several established methods can be applied. smolecule.com
Dehydrohalogenation Reactions for Carbon-Carbon Triple Bond Introduction
Dehydrohalogenation is a fundamental method for synthesizing alkynes. chemistrytalk.org This elimination reaction involves the removal of a hydrogen atom and a halogen from adjacent carbon atoms (vicinal dihalide) or the same carbon atom (geminal dihalide) to form a pi bond. chemistrytalk.orgchemistrysteps.com To form an alkyne, a double dehydrohalogenation is necessary. chemistrytalk.org This typically requires a strong base, such as sodium amide (NaNH2) in liquid ammonia (B1221849), to facilitate the two successive E2 elimination reactions. chemistrysteps.comjove.com The first elimination yields a haloalkene, and the second produces the alkyne. jove.com For terminal alkynes, three equivalents of the base are often required as the acidic terminal alkyne proton will be deprotonated by the strong base. jove.comlibretexts.org
| Reaction Type | Substrate | Reagents | Product |
| Double Dehydrohalogenation | Vicinal Dihalide | Strong Base (e.g., NaNH2) | Alkyne |
| Double Dehydrohalogenation | Geminal Dihalide | Strong Base (e.g., NaNH2) | Alkyne |
Elimination Reactions in Diyne Synthesis
The synthesis of diynes can also be achieved through elimination reactions. A common strategy involves the Sonogashira coupling of an alkyne with a dihaloethylene, followed by a base-promoted dehydrohalogenation. nih.gov For instance, the reaction of an enynyl chloride with a strong base like lithium diisopropylamide (LDA) can effect a β-elimination to yield the desired diyne. nih.gov Temperature control is often critical for the success of this transformation. nih.gov
Metal-Catalyzed Cross-Coupling Approaches for Diyne Scaffolds
Metal-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds, including those in diyne systems.
Cadiot-Chodkiewicz Reactions: This reaction is a classic and efficient method for the synthesis of unsymmetrical diynes. alfa-chemistry.comrsc.org It involves the coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt, such as copper(I) bromide, in the presence of a base like an amine. alfa-chemistry.comwikipedia.org The reaction mechanism is believed to proceed through the formation of a copper(I) acetylide, which then undergoes oxidative addition with the haloalkyne, followed by reductive elimination to give the 1,3-diyne. alfa-chemistry.comwikipedia.org This method is known for its high selectivity, affording a single diyne product, unlike the Glaser coupling which can lead to a mixture of products. wikipedia.org
| Catalyst/Reagents | Reactant 1 | Reactant 2 | Product |
| Cu(I) salt, Base | Terminal Alkyne | 1-Haloalkyne | Unsymmetrical 1,3-Diyne |
Palladium-Catalyzed Alkynylation: Palladium-catalyzed reactions, such as the Sonogashira coupling, are also widely used for the synthesis of alkynes and diynes. nih.gov These reactions typically involve the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. wikipedia.org Recent developments have also focused on copper-free palladium-catalyzed alkynylation methods. thieme-connect.com These reactions offer a broad substrate scope and functional group tolerance, making them highly versatile for the synthesis of complex molecules containing alkyne functionalities. diva-portal.orgrsc.org
Regioselective Introduction of the Terminal Chloro-Group in this compound
The final step in the synthesis of this compound is the regioselective introduction of the chlorine atom at the terminal (C16) position. This can be achieved through various chlorination methods. If the precursor is a terminal alcohol (hexadeca-6,9-diyn-1-ol), reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can be used to convert the alcohol to the corresponding alkyl chloride. smolecule.com
For the direct chlorination of a long-chain alkane, achieving terminal selectivity can be challenging due to the similar reactivity of secondary C-H bonds. chemrxiv.org However, specific catalytic systems are being developed to achieve regioselective terminal functionalization of linear alkanes. researchgate.net For instance, photo-induced halogenation using N-halogen amides has shown promise in selective C-H bond activation. chemrxiv.org
Stereochemical Control and Diastereoselectivity in this compound Synthesis
The synthesis of this compound does not inherently involve the creation of new stereocenters along the sixteen-carbon chain, as the carbon atoms of the diyne are sp-hybridized and the terminal chlorinated carbon is part of a flexible alkyl chain. Therefore, stereochemical control and diastereoselectivity are not primary concerns for the synthesis of the achiral target molecule itself. rijournals.comnumberanalytics.com
However, if chiral building blocks were to be incorporated into the synthetic route, for example, through asymmetric synthesis to introduce substituents on the alkyl chain, then the principles of stereochemical control would become critical. rijournals.comnih.gov In such hypothetical scenarios, the spatial arrangement of atoms would need to be carefully managed to produce a specific stereoisomer. rijournals.com Strategies like substrate-controlled or auxiliary-controlled reactions could be employed to influence the stereochemical outcome of reactions. youtube.com
Advanced Purification and Isolation Techniques for Synthetic Intermediates and this compound
The purification of long-chain, non-polar compounds like this compound and its synthetic intermediates requires specialized techniques to separate the desired product from starting materials, reagents, and byproducts.
Chromatographic Methods:
Column chromatography is a primary tool for the purification of organic compounds. quora.com For a non-polar molecule like this compound, normal-phase chromatography using silica (B1680970) gel as the stationary phase and a non-polar eluent system (e.g., hexanes/ethyl acetate) would be appropriate. The separation is based on the differential adsorption of the components of the mixture to the stationary phase.
High-performance liquid chromatography (HPLC) can be employed for analytical assessment of purity and for preparative separation of small quantities of the compound.
Distillation Techniques:
Given the likely high boiling point of this compound, simple distillation might not be feasible as it could lead to decomposition. studymind.co.uk However, vacuum distillation, which lowers the boiling point of the compound, could be a viable method for purification, especially for removing lower-boiling impurities. studymind.co.uk
Other Purification Strategies:
Recrystallization: If the final product or a key intermediate is a solid at room temperature, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity. studymind.co.uk This technique relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.
Liquid-Liquid Extraction: During the workup of the reaction mixture, liquid-liquid extraction is crucial for separating the organic product from aqueous-soluble impurities, such as salts and water-soluble reagents. chemguide.co.uk
Washing: The organic layer obtained after extraction is often washed with solutions like sodium bicarbonate to remove acidic impurities or with brine to reduce the amount of dissolved water before drying. chemguide.co.uk
Table 2: Common Purification Techniques
| Technique | Principle | Application |
| Column Chromatography | Differential adsorption | Separation of compounds with different polarities. quora.com |
| Vacuum Distillation | Lowering of boiling point under reduced pressure | Purification of high-boiling liquids. studymind.co.uk |
| Recrystallization | Differential solubility | Purification of solid compounds. studymind.co.uk |
| Liquid-Liquid Extraction | Differential solubility in immiscible liquids | Separation of organic products from aqueous impurities. chemguide.co.uk |
The choice of purification method will depend on the physical properties of the compound (solid or liquid, boiling point, polarity) and the nature of the impurities present. A combination of these techniques is often necessary to obtain highly pure this compound.
Chemical Reactivity and Mechanistic Investigations of 16 Chlorohexadeca 6,9 Diyne
Electrophilic Addition Reactions of the Diyne Moieties in 16-Chlorohexadeca-6,9-diyne
The two alkyne units in this compound are the primary sites for electrophilic attack. These reactions are anticipated to proceed through mechanisms analogous to those of simpler alkynes.
Regioselectivity and Stereoselectivity in Electrophilic Additions to Alkynes
Electrophilic addition to the internal, symmetrically substituted alkynes of this compound presents interesting considerations for selectivity.
Regioselectivity : In the case of adding an unsymmetrical reagent (like H-X) to one of the triple bonds, the initial addition can theoretically lead to two different vinyl cation intermediates. The stability of these intermediates dictates the final product distribution. According to Markovnikov's rule, the electrophile (typically a proton) adds to the carbon atom of the multiple bond that already has more hydrogen atoms. lumenlearning.com However, for an internal alkyne like those in this compound, the carbons of the triple bond are similarly substituted, which can lead to a mixture of products unless there are significant electronic or steric influences from the rest of the molecule. The formation of the more stable carbocation intermediate is the guiding principle for predicting the major product. lumenlearning.comyoutube.com
Stereoselectivity : The stereochemical outcome of electrophilic additions, resulting in either syn-addition (where both parts of the reagent add to the same face of the alkyne) or anti-addition (where they add to opposite faces), is dependent on the specific reagent and reaction mechanism. For instance, hydrohalogenation often proceeds through an anti-addition pathway, while catalytic hydrogenation typically results in syn-addition. The formation of a bridged intermediate or a vinyl carbocation will influence the stereochemistry of the final product.
Functionalization via Hydrohalogenation and Hydration Pathways
Hydrohalogenation : The reaction of this compound with hydrogen halides (HX, where X = Cl, Br, I) is expected to proceed via electrophilic addition across one or both of the triple bonds. The addition of one equivalent of HX would likely yield a mixture of vinyl halides. If a second equivalent of HX is added, the reaction is predicted to follow Markovnikov's rule, with the second halide adding to the same carbon as the first, resulting in a geminal dihalide.
Hydration : The acid-catalyzed hydration of one of the alkyne moieties, typically facilitated by a mercury(II) salt catalyst, is anticipated to produce a ketone. The reaction proceeds through the formation of an enol intermediate, which then tautomerizes to the more stable keto form. Given the symmetrical nature of the internal alkynes, hydration of one triple bond would lead to two possible constitutional isomers of the resulting ketone.
Interactive Table: Predicted Products of Electrophilic Addition
| Reagent | Predicted Major Product(s) of Mono-addition |
| HBr (1 eq.) | A mixture of (E/Z)-7-bromo-16-chlorohexadec-6-ene-9-yne and (E/Z)-10-bromo-16-chlorohexadec-9-ene-6-yne |
| H₂O, H₂SO₄, HgSO₄ | A mixture of 16-chlorohexadeca-6,9-diyn-7-one and 16-chlorohexadeca-6,9-diyn-10-one |
Nucleophilic Substitution Reactions at the Chlorinated Terminus of this compound
The primary alkyl chloride at the C-16 position provides a reactive site for nucleophilic substitution reactions, most likely proceeding through an Sₙ2 mechanism.
Alkylation and Arylation Strategies via Nucleophilic Substitution
The terminal chloride can be displaced by various carbon nucleophiles to form new carbon-carbon bonds, extending the carbon chain or introducing aryl groups.
Alkylation : Reagents such as organocuprates (Gilman reagents) are effective for coupling with alkyl halides. For example, reacting this compound with lithium dimethylcuprate would be expected to yield 16-methylhexadeca-6,9-diyne.
Arylation : While direct arylation via Sₙ2 is difficult, arylation could be achieved using organometallic coupling reactions or by using a strong nucleophile like a phenoxide to form an aryl ether.
Substitution Reactions with Heteroatom Nucleophiles (e.g., Amines, Thiols)
The chloride is a good leaving group and can be readily displaced by heteroatom nucleophiles.
Amines : Reaction with ammonia (B1221849) or primary/secondary amines would lead to the formation of the corresponding primary, secondary, or tertiary amines at the C-16 position. The use of excess amine is often necessary to prevent further alkylation of the newly formed amine.
Thiols : Thiols, being excellent nucleophiles, are expected to react efficiently with this compound in the presence of a base to form the corresponding thioether (sulfide).
Interactive Table: Predicted Products of Nucleophilic Substitution
| Nucleophile/Reagent | Predicted Product |
| Sodium methanethiolate (B1210775) (NaSMe) | 16-(methylthio)hexadeca-6,9-diyne |
| Ammonia (NH₃, excess) | Hexadeca-6,9-diyn-16-amine |
| Sodium cyanide (NaCN) | 17-Heptadeca-7,10-diynenitrile |
Cycloaddition Reactions Involving the Diyne Units of this compound
The diyne system offers the potential for participation in various cycloaddition reactions, although the non-conjugated nature of the alkynes means that intramolecular reactions would require a long tether, and intermolecular reactions would be the more likely pathway.
Diels-Alder Reaction : Alkynes can act as dienophiles in Diels-Alder reactions. However, simple, unactivated alkynes are generally poor dienophiles and require high temperatures or the use of a Lewis acid catalyst to react with dienes. The reaction of one of the alkyne units in this compound with a conjugated diene like 1,3-butadiene (B125203) would be expected to form a substituted cyclohexadiene derivative, though likely with a low yield under standard conditions.
Other Cycloadditions : The diyne could potentially undergo metal-catalyzed cycloadditions, such as [2+2+2] cycloadditions with other alkynes to form substituted benzene (B151609) rings. These reactions, however, are highly dependent on the specific catalyst and reaction conditions employed. Intramolecular cycloadditions are also a possibility if the chain length and flexibility allow for the appropriate geometry for ring formation.
Diels-Alder Cycloadditions and Related Pericyclic Transformations
The Diels-Alder reaction, a cornerstone of [4+2] cycloaddition chemistry, typically involves a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. wikipedia.org While the isolated diyne system in this compound is not a standard diene for this reaction, alkynes can act as dienophiles. In a hypothetical scenario, if reacted with a suitable diene, one of the alkyne units could potentially undergo a Diels-Alder reaction. Furthermore, a variant known as the hexadehydro-Diels-Alder reaction utilizes diynes and alkynes to generate benzyne (B1209423) intermediates, which can be trapped to form highly functionalized aromatic rings. wikipedia.org However, no specific examples involving this compound have been documented.
[2+2+2] Cycloadditions and Annulation Strategies
The [2+2+2] cycloaddition is a powerful method for the synthesis of six-membered rings, often catalyzed by transition metals like ruthenium. researchgate.net This reaction involves the formal combination of three two-pi electron systems, such as alkynes. Given the presence of two alkyne moieties, this compound could theoretically undergo intramolecular or intermolecular [2+2+2] cycloadditions. An intramolecular reaction could lead to the formation of a bicyclic system, while intermolecular reactions with other alkynes could produce substituted aromatic rings. As with other potential reactions of this compound, specific experimental data is currently lacking.
Metal-Catalyzed Transformations of this compound
Transition metal catalysis offers a vast array of methods for the functionalization of alkynes and haloalkanes. mdpi.com The chloro and diyne functionalities of this compound make it a potentially versatile substrate for such transformations.
Cross-Coupling Chemistry for Diversification (e.g., Sonogashira Coupling)
The Sonogashira coupling is a widely used cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org While this compound is not a terminal alkyne, the chloro group could potentially participate in a Sonogashira-type coupling with a terminal alkyne, although this is less common. The regioselectivity of such reactions can often be controlled by the choice of catalyst and ligands. rsc.orgbohrium.com
Hydrofunctionalization Reactions (e.g., Hydrosilylation, Hydroamination)
Hydrofunctionalization reactions involve the addition of an E-H bond across a carbon-carbon multiple bond and are of significant importance in modern synthetic chemistry. scispace.com Metal-catalyzed hydrofunctionalization of the alkyne groups in this compound could introduce a variety of functional groups. For example, hydrosilylation would yield vinylsilanes, and hydroamination would produce enamines or imines. The presence of two alkyne groups raises questions of selectivity, which would likely be influenced by the catalyst and reaction conditions.
C-H Activation and Functionalization Strategies (e.g., Propargylic C-H Activation)
The selective activation and functionalization of C-H bonds is a major goal in modern organic synthesis. researchgate.net The methylene (B1212753) groups adjacent to the triple bonds (propargylic positions) in this compound could be potential sites for C-H activation. This would allow for the introduction of new functional groups at these positions, further diversifying the molecular structure. However, achieving selectivity among the multiple propargylic positions would be a significant challenge.
Oxidative and Reductive Manipulations of this compound
The alkyne functionalities in this compound are susceptible to both oxidation and reduction. Oxidative cleavage, for instance with ozone or potassium permanganate, would break the carbon-carbon triple bonds to form carboxylic acids. Partial or complete reduction of the alkynes would lead to the corresponding alkenes or the fully saturated chloroalkane. The choice of reducing agent (e.g., Lindlar's catalyst for cis-alkenes, sodium in liquid ammonia for trans-alkenes, or catalytic hydrogenation for the alkane) would determine the outcome of the reduction. The chloro group would likely be stable under many of these conditions but could be susceptible to reduction under more forcing conditions.
Mechanistic Studies of Key Chemical Transformations Involving this compound
The chemical reactivity of this compound is primarily governed by its two key functional groups: the diyne system and the terminal chloroalkane. Mechanistic investigations into the transformations of this and structurally similar molecules provide insight into the pathways through which it undergoes reactions such as cyclization, electrophilic addition, and nucleophilic substitution. These studies are crucial for understanding reaction outcomes and for the rational design of synthetic routes to novel compounds.
Plausible Mechanistic Pathways
Due to the limited specific research on this compound, mechanistic discussions often draw from established principles of reactivity for diynes and chloroalkanes. The following sections explore plausible mechanisms for key transformations, supported by data from analogous systems.
Cyclization Reactions
The diyne moiety of this compound is susceptible to intramolecular cyclization, a common reaction for 1,n-diynes. These reactions can be promoted by various catalysts, with the mechanism being highly dependent on the catalytic system employed. For instance, transition metal-catalyzed cyclizations, such as those involving gold or cobalt, are well-documented for similar diyne substrates.
In a hypothetical gold-catalyzed cyclization, the reaction would likely proceed through the coordination of the gold(I) catalyst to one of the alkyne groups. This initial coordination activates the alkyne towards nucleophilic attack by the other alkyne, leading to the formation of a cyclic intermediate. Subsequent rearrangement and protodeauration or other terminating steps would then yield the final cyclized product. The regioselectivity of the initial attack and the subsequent steps would be influenced by the substitution pattern of the diyne and the nature of the ligands on the gold catalyst.
Radical cascade cyclizations represent another potential pathway for the transformation of this compound. In such a mechanism, a radical initiator would generate a radical species that adds to one of the triple bonds. The resulting vinyl radical could then undergo an intramolecular cyclization by attacking the second alkyne, leading to a cyclic radical intermediate that can be further functionalized.
Interactive Data Table 1: Proposed Intermediates in the Cyclization of this compound
| Proposed Intermediate | Description | Key Features |
| Gold-π-Alkyne Complex | Initial coordination of a gold(I) catalyst to one of the alkyne moieties. | Activation of the alkyne for nucleophilic attack. |
| Cyclic Vinylgold Species | Formed after the intramolecular attack of the second alkyne. | Contains a newly formed carbocycle and a carbon-gold bond. |
| Vinyl Radical | Generated from the addition of a radical to an alkyne. | Can undergo intramolecular cyclization. |
| Cyclic Alkyl Radical | Formed after the cyclization of the vinyl radical. | Can be trapped by a radical scavenger or undergo further reaction. |
Electrophilic Addition
The electron-rich triple bonds of the diyne system are susceptible to electrophilic addition. The addition of an electrophile, such as a proton from a hydrohalic acid (e.g., HBr), would likely proceed through a stepwise mechanism involving a vinyl carbocation intermediate. The stability of this carbocation is a key factor in determining the regioselectivity of the addition.
In the case of this compound, the initial protonation could occur at either of the four sp-hybridized carbons. The resulting vinyl carbocation would be stabilized by hyperconjugation with the adjacent alkyl groups. Subsequent attack by the nucleophile (e.g., Br⁻) would yield the final addition product. The possibility of a second addition to the remaining alkyne exists, potentially leading to a tetra-substituted alkane. The mechanism of electrophilic addition to alkynes can also involve the formation of a bridged intermediate, particularly with larger electrophiles like halogens, which would lead to anti-addition products.
Interactive Data Table 2: Mechanistic Steps in Electrophilic Addition to an Alkyne
| Step | Description | Intermediate/Transition State |
| 1 | Attack of the π-bond of the alkyne on the electrophile (E⁺). | Formation of a vinyl carbocation or a bridged intermediate. |
| 2 | Attack of the nucleophile (Nu⁻) on the carbocation or opening of the bridged intermediate. | Formation of the final alkene product. |
Nucleophilic Substitution
The terminal chlorine atom in this compound provides a site for nucleophilic substitution reactions. The mechanism of this substitution can be either bimolecular (Sₙ2) or unimolecular (Sₙ1), depending on the reaction conditions and the nature of the nucleophile.
An Sₙ2 mechanism would involve a backside attack by the nucleophile on the carbon atom bonded to the chlorine. This would lead to a pentacoordinate transition state and inversion of stereochemistry if the carbon were chiral (which it is not in this case). The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile.
An Sₙ1 mechanism would proceed through a two-step process. The first, and rate-determining, step is the heterolytic cleavage of the carbon-chlorine bond to form a carbocation intermediate. This would be followed by a rapid attack of the nucleophile on the carbocation. The formation of a primary carbocation is generally unfavorable, suggesting that an Sₙ1 pathway is less likely for this compound unless rearrangement can lead to a more stable carbocation.
Interactive Data Table 3: Comparison of Sₙ1 and Sₙ2 Mechanisms for the Chloroalkane Moiety
| Feature | Sₙ1 Mechanism | Sₙ2 Mechanism |
| Kinetics | First order in substrate | Second order (first order in substrate and nucleophile) |
| Intermediate | Carbocation | None (transition state) |
| Stereochemistry | Racemization | Inversion |
| Favored by | Weak nucleophiles, polar protic solvents | Strong nucleophiles, polar aprotic solvents |
Spectroscopic Characterization and Structural Elucidation of 16 Chlorohexadeca 6,9 Diyne
Infrared (IR) Spectroscopy for Functional Group Identification in 16-Chlorohexadeca-6,9-diyne
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. msu.edu The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its distinct structural features: the alkyne triple bonds, the alkyl C-H bonds, and the terminal C-Cl bond.
The key functional group vibrations for this compound include:
C-H Stretching (Alkyl): The saturated hydrocarbon portions of the molecule will exhibit strong C-H stretching vibrations, typically appearing in the region of 2850-3090 cm⁻¹. savemyexams.comlibretexts.org
C≡C Stretching (Alkyne): The internal diyne system is the most notable feature. The carbon-carbon triple bond stretch for internal alkynes occurs in the 2100-2260 cm⁻¹ range. libretexts.orgorgchemboulder.comlibretexts.org This absorption is often weak because the triple bond is not very polar. utdallas.edu In some highly symmetrical alkynes, this peak may be absent altogether; however, due to the asymmetry of this compound, a weak to medium band is anticipated. libretexts.orgutdallas.edu
C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to produce a strong absorption band in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹. savemyexams.com
Fingerprint Region: The region from approximately 1450 to 600 cm⁻¹ will contain a complex series of bands resulting from various bending and stretching vibrations (e.g., CH₂ scissoring and rocking). msu.edu While difficult to assign individually, this pattern is unique to the molecule and serves as a "molecular fingerprint" for identification when compared against a reference spectrum. msu.eduutdallas.eduwiley.com
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 2850-3090 | C-H (Alkyl) | Stretch | Strong |
| 2100-2260 | -C≡C- (Internal Alkyne) | Stretch | Weak to Medium |
| 1350-1470 | C-H (Alkyl) | Bend | Variable |
| 500-600 | C-Cl (Chloroalkane) | Stretch | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information primarily about conjugated π-systems, known as chromophores. msu.eduresearchgate.net A chromophore is the part of a molecule responsible for its absorption of UV or visible light. vscht.cz
For this compound, the chromophore is the conjugated diyne (-C≡C-C≡C-) system. Isolated alkynes absorb at wavelengths below 200 nm, which are often difficult to detect with standard spectrophotometers. msu.edulibretexts.org However, the conjugation of the two triple bonds in the diyne system shifts the absorption maximum (λ_max) to a longer, more accessible wavelength. msu.edulibretexts.org Each additional double or triple bond in a conjugated system shifts the absorption maximum to a longer wavelength. msu.edu For example, while ethyne (B1235809) absorbs at 173 nm, the conjugated molecule 1-buten-3-yne (B1197963) absorbs at 219 nm. libretexts.org Therefore, the conjugated diyne in this compound is expected to absorb in the near-UV region. The alkyl chains and the terminal chlorine atom act as auxochromes, which may cause minor shifts in the wavelength and intensity of the absorption. vscht.cz
Table 2: Predicted UV-Vis Absorption for the Chromophore in this compound
| Chromophore | Electronic Transition | Predicted λ_max (nm) | Region |
| Conjugated Diyne (-C≡C-C≡C-) | π → π* | > 200 | Near-UV |
Vibrational Spectroscopy and Other Complementary Spectroscopic Methods
While IR spectroscopy is invaluable, other methods, particularly Raman spectroscopy, provide complementary vibrational information. nih.govnih.gov IR and Raman spectroscopy are governed by different selection rules: IR activity requires a change in the molecule's dipole moment during a vibration, whereas Raman activity requires a change in its polarizability. wiley.com
For this compound, Raman spectroscopy is exceptionally well-suited for analyzing the diyne moiety. The C≡C triple bond stretch, which is often a weak absorber in the IR spectrum, typically produces a strong and sharp signal in the Raman spectrum. nih.gov This is because the polarizability of the electron-dense triple bond changes significantly during the stretching vibration. nih.gov The frequency of the alkyne's C≡C stretching band in a Raman spectrum is also sensitive to its local electronic environment. nih.gov
The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule. nih.govnih.gov Vibrations that are weak or inactive in one technique may be strong in the other, allowing for a more confident structural elucidation.
Table 3: Comparison of IR and Raman Activity for Key Functional Groups
| Functional Group | Vibrational Mode | IR Activity | Raman Activity | Rationale |
| -C≡C-C≡C- | Symmetric Stretch | Weak/Inactive | Strong | Symmetrical vibration causes a large change in polarizability but a small change in dipole moment. |
| -C≡C-C≡C- | Asymmetric Stretch | Active | Less Active | Asymmetrical vibration induces a net change in the dipole moment. |
| C-Cl | Stretch | Strong | Moderate | The bond is polar, leading to a significant change in dipole moment upon stretching. |
Chromatographic Techniques for Purity Assessment and Isolation (e.g., GC-MS, HPLC, TLC)
Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity. amazonaws.com The choice of technique depends on the compound's volatility and polarity, as well as the desired scale of separation.
Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive technique used to monitor the progress of a reaction and get a preliminary assessment of product purity. amazonaws.com For a relatively nonpolar molecule like this compound, a normal-phase TLC plate (with a polar stationary phase like silica (B1680970) gel) would be used with a largely nonpolar mobile phase, such as a mixture of hexanes and ethyl acetate. ekb.eg The compound would be expected to have a relatively high retention factor (Rf) value due to its limited interaction with the polar stationary phase.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both analytical purity checks and preparative isolation. studymind.co.uk A reversed-phase HPLC (RP-HPLC) method would be most appropriate for this compound. amazonaws.com In this setup, the stationary phase is nonpolar (e.g., a C18 column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. studymind.co.uknih.gov The nonpolar analyte interacts strongly with the nonpolar stationary phase, leading to separation from more polar impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful combination for separating and identifying volatile compounds. studymind.co.uk Given its molecular weight (252.8 g/mol ), this compound is expected to be sufficiently volatile for GC analysis. The sample is vaporized and separated in a GC column based on boiling point and interactions with the stationary phase. biomedpharmajournal.org The separated components then enter the mass spectrometer, which provides a mass spectrum that reveals the molecular weight of the compound and a characteristic fragmentation pattern, allowing for definitive structural confirmation. biomedpharmajournal.org
Table 4: Summary of Chromatographic Techniques for this compound
| Technique | Stationary Phase (Typical) | Mobile Phase (Typical) | Principle of Separation | Application |
| TLC | Silica Gel (Polar) | Hexane/Ethyl Acetate (Nonpolar) | Adsorption; separation based on polarity. amazonaws.com | Rapid purity check, reaction monitoring. |
| RP-HPLC | C18-bonded Silica (Nonpolar) | Acetonitrile/Water (Polar) | Partitioning; separation based on polarity. studymind.co.uk | High-resolution purity analysis, preparative isolation. |
| GC-MS | Polysiloxane (Nonpolar, in a capillary column) | Inert Gas (e.g., He, N₂) | Partitioning; separation based on volatility/boiling point. studymind.co.uk | Purity analysis and structural confirmation (via MS). |
Applications and Derivatization of 16 Chlorohexadeca 6,9 Diyne in Advanced Organic Synthesis
Utilization as a Versatile Intermediate in Multi-Step Organic Syntheses
16-Chlorohexadeca-6,9-diyne serves as a crucial building block in the field of advanced organic synthesis. Its unique structure, featuring a terminal chloroalkyl chain and an internal diyne motif, allows for a wide range of chemical transformations, making it a versatile intermediate for the construction of complex molecular architectures.
Construction of Complex Polyynes and Conjugated Systems
The diyne functionality within this compound is a key feature that enables its use in the synthesis of extended polyyne chains and other conjugated systems. Polyynes, which are molecules containing multiple conjugated carbon-carbon triple bonds, are of significant interest due to their unique electronic and optical properties. They are found in nature and have potential applications in the development of novel organic materials. chemrxiv.org
The synthesis of polyynes, particularly those with an odd number of conjugated triple bonds, presents a significant synthetic challenge. chemrxiv.org However, methodologies such as alkyne metathesis have been developed to address this. While the direct metathesis of diynes often yields other diynes, strategic modifications to the diyne precursor and catalyst can steer the reaction towards the desired polyyne. chemrxiv.org For instance, the use of sterically demanding end-groups can favor the formation of triynes over diynes. chemrxiv.org
Design and Synthesis of Novel Macrocyclic Architectures
The bifunctional nature of this compound, with its terminal chloro group and internal diyne, makes it an ideal precursor for the synthesis of macrocyclic compounds. The chloroalkyl chain can be functionalized to introduce a second reactive site, allowing for intramolecular cyclization reactions. The diyne unit can participate in various coupling reactions to form the macrocyclic ring. This approach has been utilized to create macrocycles containing triyne units, which are otherwise challenging to synthesize. chemrxiv.org
| Precursor Type | Key Functional Groups | Resulting Architecture | Synthetic Strategy |
| Linear Diyne | Terminal Alkyne, Internal Diyne | Acyclic Polyyne | Alkyne Metathesis |
| Haloalkyldiyne | Terminal Halogen, Internal Diyne | Macrocycle | Intramolecular Cyclization |
| Aryl-substituted Diyne | Aryl Group, Internal Diyne | Aryl-terminated Polyyne | Alkyne Metathesis |
Precursor for Diverse Advanced Building Blocks
Beyond its direct use in constructing polyynes and macrocycles, this compound can be chemically modified to generate a variety of other advanced building blocks. The terminal chloro group can be substituted with other functional groups through nucleophilic substitution reactions, while the diyne moiety can undergo a range of transformations, including partial reduction, hydrofunctionalization, and cycloaddition reactions. These modifications allow for the introduction of diverse functionalities and structural motifs, expanding the synthetic utility of this versatile compound.
Integration into Natural Product Synthesis and Analogues, Particularly Chlorinated Acetylenes
Chlorinated acetylenes are a class of natural products that exhibit a range of biological activities. The synthesis of these complex molecules often requires specialized building blocks that contain both the chloro and acetylene functionalities. This compound represents a potential synthon for the construction of such natural products and their analogues. Its pre-existing chloroalkyl chain and diyne core can be strategically incorporated into a larger molecular framework, streamlining the synthetic route to these target molecules.
Role in the Development of Functional Materials and Polymers
The unique structural features of this compound also make it an attractive monomer for the development of functional materials and polymers. chemrxiv.org
Design of Polymeric Materials with Tailored Architectures
The diyne unit of this compound can undergo polymerization through various methods, such as oxidative coupling or metathesis polymerization, to yield polymers with conjugated backbones. The presence of the chloroalkyl side chain provides a handle for post-polymerization modification, allowing for the introduction of specific functionalities and the tailoring of material properties. This approach enables the design of polymeric materials with precisely controlled architectures and properties for applications in electronics, optics, and sensing.
Theoretical and Computational Investigations of 16 Chlorohexadeca 6,9 Diyne
Quantum Chemical Calculations for Electronic Structure and Conformation of 16-Chlorohexadeca-6,9-diyne
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement (conformation) and the distribution of electrons within the this compound molecule. These calculations solve approximations of the Schrödinger equation to yield information about molecular orbitals, bond energies, and charge distributions.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying medium-to-large organic molecules. For this compound, DFT calculations would typically be employed to optimize the molecular geometry, finding the lowest energy conformation.
A theoretical DFT study would involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d), cc-pVTZ) to model the electron density. The calculations would reveal key structural parameters. The long aliphatic chain allows for significant conformational flexibility. DFT can be used to calculate the relative energies of various conformers (e.g., extended vs. folded structures) to identify the global minimum on the potential energy surface. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would provide insights into the molecule's reactivity. The HOMO would likely be localized around the electron-rich diyne system, while the LUMO might be distributed along the carbon backbone, influenced by the terminal chloro group.
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Theoretical Value (B3LYP/6-31G(d)) | Description |
| Ground State Energy | (Value in Hartrees) | The total electronic energy of the molecule in its most stable conformational state. |
| HOMO Energy | (Value in eV) | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |
| LUMO Energy | (Value in eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | (Value in eV) | The energy difference between HOMO and LUMO, indicating chemical reactivity and electronic stability. |
| Dipole Moment | (Value in Debye) | A measure of the net molecular polarity arising from charge distribution. |
| C≡C Bond Length (C6-C7) | (Value in Å) | The calculated distance between the carbon atoms of the first triple bond. |
| C≡C Bond Length (C9-C10) | (Value in Å) | The calculated distance between the carbon atoms of the second triple bond. |
| C-Cl Bond Length | (Value in Å) | The calculated distance between the terminal carbon and the chlorine atom. |
Ab initio (from first principles) methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer higher levels of theory and potentially greater accuracy than DFT, albeit at a significantly higher computational expense.
For a molecule of this size, standard HF calculations would provide a qualitative starting point for its electronic structure but would neglect electron correlation, a crucial factor for accurate energy predictions. Post-Hartree-Fock methods like MP2 would be a more suitable choice for incorporating electron correlation to refine the geometry and relative conformational energies. High-accuracy methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard" but would be computationally prohibitive for a full conformational search of this compound. However, they could be used to calculate a highly accurate energy for a single, pre-optimized geometry obtained from a less expensive method like DFT or MP2.
Prediction of Spectroscopic Properties through Computational Methodologies
Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which aids in their identification and structural characterization from experimental data.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic compounds. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. Computational methods, particularly DFT, can predict these chemical shifts with remarkable accuracy.
The standard procedure involves first optimizing the molecular geometry and then performing a subsequent calculation using a method like Gauge-Independent Atomic Orbital (GIAO). The calculated magnetic shielding tensors are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Such predictions for this compound would help assign the complex array of signals expected from its 16 carbon atoms and 25 hydrogen atoms, distinguishing between protons on the alkyl chain, those adjacent to the triple bonds, and those near the chlorine atom.
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom Position | Predicted Chemical Shift (ppm) | Environment Description |
| C16 | ~45 ppm | Alkyl carbon bonded to the electron-withdrawing Cl atom. |
| C15-C11, C5-C1 | ~25-35 ppm | Standard sp³ hybridized alkyl chain carbons. |
| C8, C11 | ~20 ppm | sp³ carbons adjacent to the sp hybridized carbons. |
| C6, C7, C9, C10 | ~65-85 ppm | sp hybridized carbons of the diyne moiety. |
Infrared (IR) spectroscopy measures the vibrational modes of a molecule. A computational frequency analysis, typically performed after a geometry optimization, calculates the harmonic vibrational frequencies and their corresponding IR intensities. These calculations are essential for several reasons: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), they provide a theoretical IR spectrum that can be compared to experimental data, and they allow for the assignment of specific absorption bands to particular molecular motions.
For this compound, the calculated spectrum would show characteristic C-H stretching frequencies (~2850-3000 cm⁻¹), a C-Cl stretching frequency (~650-800 cm⁻¹), and, most notably, the weak but sharp C≡C stretching frequencies of the diyne group (~2100-2260 cm⁻¹).
Reaction Mechanism Elucidation and Transition State Analysis via Computational Modeling
Computational modeling can be used to map out the entire energy landscape of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves locating and characterizing the energies of reactants, products, intermediates, and, crucially, the transition states that connect them.
Given its structure, this compound could participate in various reactions. smolecule.com For instance, the terminal chlorine atom is susceptible to nucleophilic substitution (Sₙ2) reactions. smolecule.com Computational modeling could be used to study the reaction pathway with a nucleophile (e.g., hydroxide). This would involve:
Locating the Transition State (TS): Using algorithms to find the first-order saddle point on the potential energy surface corresponding to the highest energy point along the reaction coordinate.
Calculating the Activation Energy: Determining the energy difference between the reactants and the transition state (ΔG‡), which is a key factor governing the reaction rate.
Intrinsic Reaction Coordinate (IRC) Analysis: Following the reaction path downhill from the transition state to confirm that it correctly connects the reactants and products.
Such a study would provide atomic-level detail of the bond-breaking (C-Cl) and bond-forming (C-Nucleophile) processes, revealing whether the reaction proceeds through a classic backside attack mechanism.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations offer a powerful lens through which to observe the time-dependent behavior of molecules, providing insights into their conformational landscapes and structural stability. For a molecule like this compound, with its long, flexible alkyl chain punctuated by the rigidifying influence of two triple bonds, MD simulations can reveal how these features collectively govern its three-dimensional structure.
MD simulations are typically performed using force fields such as CHARMM or AMBER, which have been parameterized to model the interactions between atoms, including those in functional groups like alkynes and halogen substituents sioc-journal.cn. The simulations would track the trajectory of each atom in the molecule over time, allowing for the exploration of various conformations accessible at a given temperature.
Conformational Landscape:
The conformational analysis of this compound is expected to be dominated by the rotational freedom around the single bonds of its hydrocarbon chain. The most stable conformations for simple alkanes are the staggered arrangements, specifically the anti and gauche conformers nih.govmdpi.com. The anti conformation, where substituents on adjacent carbons are 180° apart, is generally the lowest in energy organicchemistrytutor.com. The gauche conformation, with a 60° dihedral angle, is slightly higher in energy due to steric hindrance organicchemistrytutor.com.
Molecular dynamics simulations would allow for the generation of a potential energy surface, mapping the energy of the molecule as a function of its dihedral angles. From this, the relative populations of different conformers at thermal equilibrium can be determined.
Illustrative Conformational Energy Profile:
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
| 0 | 5.0 | Eclipsed |
| 60 | 0.9 | Gauche |
| 120 | 3.5 | Eclipsed |
| 180 | 0 | Anti |
| 240 | 3.5 | Eclipsed |
| 300 | 0.9 | Gauche |
| This table presents hypothetical relative energies for the rotation around a C-C single bond in the alkyl chain of this compound, based on typical values for long-chain alkanes. |
The presence of the chloro-substituent at the terminus of the chain is also a critical factor. The electronegativity and size of the chlorine atom will influence local conformational preferences and intermolecular interactions through dipole-dipole forces and van der Waals interactions.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a molecule and its reactivity. For this compound, QSRR models can be developed to predict its behavior in various chemical reactions, such as nucleophilic substitution at the chlorinated carbon or addition reactions at the alkyne groups.
The development of a QSRR model involves calculating a set of molecular descriptors that quantify different aspects of the molecule's structure. These descriptors can be categorized as constitutional, topological, geometric, and electronic.
Key Molecular Descriptors for this compound:
For a molecule with the structural features of this compound, the following descriptors would be particularly relevant in a QSRR study:
Electronic Descriptors:
Partial Atomic Charges: The charge distribution, particularly on the carbon atom bonded to chlorine and the sp-hybridized carbons of the alkynes, will be a primary determinant of reactivity towards nucleophiles and electrophiles, respectively.
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity in pericyclic reactions and with radical species. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.
Steric and Topological Descriptors:
Molecular Volume and Surface Area: These descriptors relate to the size and shape of the molecule and can be correlated with steric hindrance effects in reactions.
Topological Indices (e.g., Wiener Index, Kier & Hall Indices): These indices capture information about the branching and connectivity of the carbon skeleton.
Hypothetical QSRR Data Table:
A QSRR study would involve correlating these descriptors with experimentally determined or computationally predicted reaction rates for a series of related compounds. While specific data for this compound is not available, the table below illustrates the type of data that would be generated in such a study for a hypothetical reaction (e.g., nucleophilic substitution).
| Compound | Log(k_rel) | C-Cl Bond Length (Å) | LUMO Energy (eV) | Dipole Moment (D) |
| This compound | (predicted) | 1.79 | -1.2 | 2.1 |
| 14-Chlorotetradeca-6,9-diyne | (predicted) | 1.79 | -1.1 | 2.0 |
| 12-Chlorododeca-5,8-diyne | (predicted) | 1.79 | -1.0 | 1.9 |
| This table presents hypothetical data for a QSRR analysis. k_rel refers to the relative rate constant of a reaction. The values are illustrative and based on general trends observed for haloalkanes and alkynes. |
The reactivity of the C-Cl bond in nucleophilic substitution reactions is expected to be influenced by the electron-withdrawing effect of the nearby diyne system. acs.org The sp-hybridized carbons of the alkynes are more electronegative than sp3-hybridized carbons, which could affect the polarization of the C-Cl bond and the stability of potential carbocation intermediates or transition states. acs.org QSRR models can quantify these effects and provide predictive power for designing new molecules with desired reactivity. nih.gov
Future Directions and Emerging Research Avenues for 16 Chlorohexadeca 6,9 Diyne
Development of More Efficient, Sustainable, and Scalable Synthetic Routes
The synthesis of 16-Chlorohexadeca-6,9-diyne likely involves multiple steps, including the formation of the carbon-carbon triple bonds and the introduction of the terminal chlorine atom. smolecule.com Future research will inevitably focus on optimizing this process for efficiency, sustainability, and scalability.
Current synthetic approaches may rely on classical methods such as dehydrohalogenation for alkyne formation and chlorination using standard reagents. smolecule.com A forward-looking approach would involve exploring modern catalytic systems that minimize waste and improve atom economy. For instance, cross-coupling reactions like the Cadiot-Chodkiewicz or Sonogashira couplings are powerful methods for constructing unsymmetrical diynes and could be adapted for this synthesis. researchgate.netacs.org
A key area for development is the adoption of green chemistry principles. This includes the use of less hazardous solvents, catalytic reagents instead of stoichiometric ones, and starting materials derived from renewable feedstocks.
| Synthetic Strategy | Key Parameters | Future Research Focus |
| Traditional Batch Synthesis | Multi-step, potential for high waste, may use harsh reagents. | Optimization of reaction conditions, improving yields. |
| Catalytic Routes | Use of transition metals (e.g., Pd, Cu) for C-C bond formation. researchgate.net | Development of more active and selective catalysts, catalyst recycling. |
| Sustainable Synthesis | Focus on atom economy, renewable starting materials, and safer solvents. nih.gov | Exploration of biocatalysis, use of non-toxic reagents, and energy-efficient processes. |
| Flow Synthesis | Continuous processing, enhanced safety and control, improved scalability. vapourtec.com | Design of a modular flow reactor for multi-step, continuous production. researchgate.netcam.ac.uk |
Exploration of Unprecedented Reactivity Patterns and Selectivities
The dual functionality of this compound presents a rich landscape for exploring chemical reactivity. The terminal chloroalkane is susceptible to nucleophilic substitution, while the diyne moiety can undergo various transformations, including additions and cycloadditions. smolecule.com
Future research should investigate the selective transformation of one functional group in the presence of the other. This would enable the molecule to be used as a versatile building block. For example, conditions could be developed to allow a nucleophile to displace the chloride without affecting the diyne, or vice-versa.
Furthermore, the potential for intramolecular reactions, where the two functional groups interact, could lead to novel cyclic structures. The long, flexible chain could allow the terminal chloride to approach the diyne system under certain conditions, possibly leading to unique cyclization products upon activation. Haloalkynes, in general, are known to be powerful and versatile building blocks in synthetic transformations, capable of participating in cross-coupling, nucleophilic addition, and cycloaddition reactions to rapidly assemble complex molecules. nih.govwiley.com
| Functional Group | Known Reactions | Potential Selective Reagents/Conditions | Unexplored Potential |
| Terminal Chloride | Nucleophilic Substitution (SN2). smolecule.com | Azides, thiols, amines under mild basic conditions. | Long-range electronic influence from the diyne; participation in organometallic coupling. |
| Diyne System | Electrophilic Addition, Hydrogenation, Cycloaddition (e.g., Diels-Alder). smolecule.comacs.org | Lindlar's catalyst for partial hydrogenation; click chemistry reagents (e.g., azides with a copper catalyst). mdpi.com | Z-selective reductions, intramolecular cyclizations, polymerization. |
Innovative Applications in Niche Chemical Fields and Interdisciplinary Research
The unique structure of this compound makes it a candidate for applications in materials science and medicinal chemistry. smolecule.comnih.gov
In materials science , the diyne unit can act as a monomer or cross-linker for the creation of novel polymers. Polydiacetylenes are known for their interesting chromic properties, and this molecule could be a precursor to functional materials where the terminal chloride allows for post-polymerization modification or anchoring to surfaces. The use of alkyne-functionalized molecules for creating polymers via "click" chemistry is a well-established and powerful technique. mdpi.comacs.org
In medicinal chemistry and chemical biology , long-chain acetylenic compounds are found in some natural products and can exhibit potent biological activities. researchgate.netresearchgate.net Derivatives of this compound could be synthesized and screened for antimicrobial or anticancer properties. smolecule.com The terminal chloride provides a convenient handle for attaching the molecule to fluorescent tags, biotin, or other probes to study its interactions within biological systems.
Integration with Flow Chemistry and Automated Synthesis Platforms
For any practical application, the synthesis of this compound must be scalable and reproducible. Flow chemistry offers significant advantages over traditional batch processing for multi-step syntheses. researchgate.netacs.org
Integrating the synthesis onto a modular flow platform could allow for the sequential formation of the diyne and subsequent chlorination without isolating intermediates. cam.ac.uk This approach enhances safety, particularly if any intermediates are unstable, and allows for precise control over reaction parameters like temperature, pressure, and residence time. acs.org Automated platforms can then be used to rapidly screen different reaction conditions or synthesize a library of derivatives for biological testing or materials screening. beilstein-journals.org Recent advancements have demonstrated the value of continuous flow processing for synthesizing alkynes, overcoming limitations of batch chemistry such as poor scalability and safety concerns. vapourtec.com
Advanced Spectroscopic Characterization Techniques Beyond Routine Analysis
While standard techniques like NMR and IR are essential, a deeper understanding of the structure and dynamics of this compound requires more advanced methods.
2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC would be crucial for the unambiguous assignment of all proton and carbon signals in this long, flexible molecule.
X-ray Crystallography: Obtaining a crystal structure, perhaps of a solid derivative, would provide definitive proof of its three-dimensional structure and conformation. acs.org
Raman Spectroscopy: This technique is particularly sensitive to the symmetric C≡C stretching vibrations of the diyne moiety, providing information that can be complementary to IR spectroscopy.
Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict spectroscopic data, analyze conformational preferences, and model potential reaction pathways, providing a theoretical framework to support experimental observations.
Advanced Mass Spectrometry: Techniques like tandem MS (MS/MS) can be used to study fragmentation patterns, helping to confirm the molecular structure and connectivity.
| Technique | Information Provided | Relevance to this compound |
| 2D NMR (COSY, HSQC, HMBC) | Definitive H-C connectivity and assignments. | Essential for confirming the structure of a complex, flexible alkyl chain. |
| X-ray Crystallography | Precise bond lengths, bond angles, and solid-state conformation. acs.org | Provides ultimate structural proof if a suitable crystal can be grown. |
| Raman Spectroscopy | Information on symmetric vibrations, especially C≡C stretching. | Complements IR spectroscopy for characterizing the diyne functional group. |
| Computational Chemistry (DFT) | Predicted spectra, conformational analysis, reaction energetics. | Aids in interpreting experimental data and predicting reactivity. |
Multi-disciplinary Research Opportunities and Collaborations
The full potential of this compound can only be realized through multidisciplinary collaboration. febs.org The complexity of exploring its synthesis, reactivity, and applications necessitates expertise from various fields.
Synthetic Chemistry and Chemical Engineering: Collaboration is needed to translate a laboratory-scale synthesis into a robust, scalable flow-chemistry process. researchgate.net
Materials Science and Polymer Chemistry: Partnerships can explore the polymerization of this molecule and characterize the resulting materials' optical, electronic, and mechanical properties. nih.gov
Medicinal Chemistry and Biology: Joint efforts are required to design and synthesize derivatives, test their biological activity, and understand their mechanism of action using cellular assays. rseq.org
Analytical and Theoretical Chemistry: Spectroscopists and computational chemists can work together to provide a comprehensive understanding of the molecule's physical and chemical properties. acs.org
Such collaborations are increasingly common and are often fostered by interdisciplinary research institutes and funding initiatives that aim to tackle complex scientific challenges. febs.orgiiseradmission.in
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing 16-Chlorohexadeca-6,9-diyne with high purity?
- Methodological Answer : Begin with gold-catalyzed alkyne activation protocols, as these are effective for diyne systems . Optimize reaction parameters (e.g., solvent polarity, temperature) to minimize side reactions. Purify via column chromatography using hexane/ethyl acetate gradients, followed by characterization via (to confirm chloro and alkyne proton environments) and GC-MS (to assess purity >98%). Cross-validate spectral data with NIST Chemistry WebBook entries . Document stepwise yields and purity metrics for reproducibility .
Q. How can researchers reliably characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of:
- FT-IR spectroscopy to identify alkyne stretches (~2100–2260 cm) and C-Cl bonds (~550–850 cm).
- to resolve sp-hybridized carbons (~70–100 ppm) and chloro-substituted carbons (~40–60 ppm).
- X-ray crystallography (if crystalline) to confirm bond lengths and angles.
Compare results with CAS Common Chemistry data (CAS No. 98814-47-2) and computational predictions (e.g., DFT-optimized geometries).
Q. What databases provide validated thermodynamic and spectroscopic data for this compound?
- Methodological Answer : Prioritize:
- NIST Chemistry WebBook for vapor pressure, enthalpy of formation, and IR spectra .
- CAS Common Chemistry for structural identifiers and safety data .
- Primary literature (e.g., Journal of Organic Chemistry) for reaction-specific parameters.
Critically assess data consistency across sources using criteria outlined in (e.g., primary vs. secondary source reliability) .
Advanced Research Questions
Q. How to resolve contradictions in reported reactivity of this compound under gold-catalyzed conditions?
- Methodological Answer :
- Step 1 : Replicate conflicting studies using identical catalysts (e.g., Au(I)/Au(III) complexes) and solvents .
- Step 2 : Perform kinetic analysis (e.g., in-situ IR monitoring) to detect intermediates.
- Step 3 : Use DFT calculations to model competing pathways (e.g., cyclization vs. decomposition).
- Step 4 : Cross-reference results with mechanistic studies on analogous diynes to identify steric/electronic outliers . Publish null results to clarify discrepancies .
Q. What computational strategies predict the regioselectivity of this compound in cycloaddition reactions?
- Methodological Answer :
- DFT/Molecular Dynamics : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactive sites.
- Solvent Modeling : Use COSMO-RS to simulate solvent effects on transition states.
- Validation : Compare predicted regioselectivity with experimental outcomes (e.g., HPLC product ratios). Archive computational parameters (basis sets, convergence criteria) for reproducibility .
Q. How does the chloro substituent influence the thermal stability of this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under inert atmospheres.
- Kinetic Studies : Use Arrhenius plots to derive activation energies for degradation.
- Comparative Analysis : Contrast with non-chlorinated analogs (e.g., hexadeca-6,9-diyne) to isolate substituent effects. Reference NIST pyrolysis data for analogous compounds .
Q. Designing a catalytic system for selective functionalization of this compound’s alkyne groups: What factors should guide experimental design?
- Methodological Answer :
- Catalyst Selection : Screen transition metals (e.g., Pd, Cu) for alkyne-alkyne coupling vs. chloro displacement.
- Ligand Effects : Test phosphine/NHC ligands to modulate steric bulk and electronic tuning.
- DOE Approach : Use factorial design to optimize temperature, pressure, and catalyst loading .
- In-Situ Monitoring : Employ Raman spectroscopy to track reaction progress without quenching.
Data Management & Reproducibility
Q. How to ensure reproducibility of synthetic procedures for this compound?
- Methodological Answer :
- Detailed Protocols : Document exact reagent grades (e.g., anhydrous solvent purity), equipment calibration (e.g., NMR shimming), and environmental controls (humidity, O levels).
- Open Data : Share raw spectra and chromatograms in repositories like Zenodo.
- Peer Validation : Collaborate with independent labs to replicate key steps .
Q. What strategies mitigate bias when interpreting contradictory spectral data for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
